2-[Benzyl(carbamimidoyl)amino]acetic acid
Description
Contextualization as a Glycine (B1666218) Derivative
From a chemical standpoint, 2-[Benzyl(carbamimidoyl)amino]acetic acid is fundamentally a derivative of glycine, the simplest proteinogenic amino acid. Its synthesis often proceeds from N-benzylglycine, which is glycine with a benzyl (B1604629) group attached to its nitrogen atom. The subsequent introduction of a carbamimidoyl group completes the structure. This synthetic pathway underscores its classification as a glycine derivative, where the core amino acid structure is intentionally modified to potentially alter its physicochemical and biological properties.
The glycine backbone provides a foundational scaffold, while the benzyl and carbamimidoyl moieties introduce specific functionalities. The benzyl group, being aromatic and lipophilic, can influence the molecule's ability to cross biological membranes, while the carbamimidoyl group is a key feature of several biologically important molecules, including the amino acid arginine and creatine (B1669601).
Significance as a Non-Canonical Amino Acid Derivative
While derived from the canonical amino acid glycine, this compound is itself classified as a non-canonical amino acid derivative. Non-canonical amino acids are those that are not among the 20 standard protein-building amino acids. These molecules are of significant interest in chemical biology and drug discovery as they can be used to create novel peptides and other compounds with unique structural and functional properties. The incorporation of such derivatives can lead to molecules with enhanced stability, modified biological activity, and altered conformational preferences. The presence of the bulky benzyl and the polar carbamimidoyl groups on the glycine nitrogen atom makes it a sterically hindered and functionally distinct amino acid analog.
Overview of Research Trajectories
The primary trajectory of research into this compound appears to be driven by its structural similarity to creatine, a vital molecule in cellular energy metabolism. Research, predominantly documented in patent literature, has explored this compound as a potentially more stable and bioavailable alternative to creatine.
Key research areas that have been highlighted include:
Enhanced Stability and Bioavailability: A significant focus has been on improving upon the known limitations of creatine, such as its instability in aqueous solutions. Research suggests that this compound exhibits greater stability. For instance, one study noted that in human blood, its concentration remained virtually unchanged over a three-hour period, whereas the concentration of creatine was reduced to 52% under the same conditions duke.edu. This enhanced stability is a key driver for its investigation as a therapeutic or supplementary agent duke.edu.
Neuroprotective and Nootropic Potential: There is an emergent interest in the potential neuroprotective and nootropic (cognition-enhancing) effects of this compound. The hypothesis is that by delivering a stable creatine-like molecule to the brain, it could support neuronal energy metabolism and offer protection against neurodegenerative processes. This line of inquiry positions the compound as a candidate for further investigation in the context of neurological health.
Therapeutic Applications: The potential for this molecule to act as a more efficient energy-supporting compound has led to its investigation for various therapeutic applications where cellular energy metabolism is compromised.
The following tables provide a summary of the key properties and research findings related to this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| Common Names | N-benzyl-N-carbamimidoylglycine, Phenylcreatine |
| Core Structure | Glycine Derivative |
Comparative Stability in Human Blood
| Compound | Concentration after 3 hours |
| This compound | Practically unchanged |
| Creatine | Reduced to 52% |
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(carbamimidoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13(7-9(14)15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCHOONPCUVLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956816 | |
| Record name | N-Benzyl-N-carbamimidoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-63-8 | |
| Record name | NSC244820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N-carbamimidoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-benzylcarbamimidamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization
Approaches to the Synthesis of 2-[Benzyl(carbamimidoyl)amino]acetic Acid
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the N-benzyl and guanidino functionalities on a glycine (B1666218) scaffold. These methods can be broadly categorized into chemical synthesis pathways and considerations from enzymatic synthesis of related compounds.
Chemical Synthesis Pathways for Amino Acid Derivatives
The chemical synthesis of this compound is not extensively detailed in publicly available literature as a direct protocol. However, its synthesis can be logically deduced from established methods for the synthesis of guanidinoacetic acid and the N-alkylation of guanidino compounds or the guanidinylation of N-substituted amino acids. Two primary retrosynthetic approaches are considered plausible:
Route A: Guanidinylation of N-Benzylglycine. This approach involves the initial synthesis of N-benzylglycine, which is then reacted with a guanidinylating agent. N-benzylglycine can be prepared through methods such as the reductive amination of glyoxylic acid with benzylamine (B48309) or the alkylation of glycine with a benzyl (B1604629) halide. The subsequent guanidinylation can be achieved using various reagents.
Route B: N-Benzylation of Guanidinoacetic Acid. This strategy begins with the synthesis of guanidinoacetic acid, followed by the introduction of the benzyl group onto one of the nitrogen atoms of the guanidino moiety. The direct benzylation of the highly basic guanidino group can be challenging due to potential over-alkylation and solubility issues. Therefore, this route often necessitates the use of protecting groups for the guanidino and/or the carboxylic acid functions to achieve regioselectivity.
The synthesis of the parent compound, guanidinoacetic acid, is well-established and can be accomplished through several methods, including the reaction of glycine with cyanamide (B42294) or its derivatives like O-methylisourea. google.comgoogle.comchembk.com A notable industrial method involves reacting monoethanolamine with O-methyl-isourea to form guanidoethanol, which is then oxidized to guanidinoacetic acid. researchgate.net
For the N-benzylation of the guanidino group (Route B), a phase-transfer catalyzed alkylation of a carbamate-protected guanidine (B92328) with a benzyl halide presents a viable method. nih.govnih.gov This approach offers a mild and efficient way to introduce the benzyl group.
The following table summarizes potential chemical synthesis pathways.
| Route | Starting Materials | Key Transformation | Potential Reagents and Conditions |
| A | N-Benzylglycine | Guanidinylation | Pyrazole-1-carboxamidine, S-methylisothiourea derivatives |
| B | Guanidinoacetic Acid (protected) | N-Benzylation | Benzyl bromide, phase-transfer catalyst, base |
Enzymatic Synthesis Considerations for Related Amino Acids
While direct enzymatic synthesis of this compound has not been reported, the biosynthesis of its parent compound, guanidinoacetic acid (GAA), provides valuable insights. In biological systems, GAA is synthesized from L-arginine and glycine in a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govnih.gov This enzyme facilitates the transfer of an amidino group from arginine to glycine, producing GAA and ornithine. nih.govnih.gov
Further enzymatic modification of GAA occurs in the liver, where guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to GAA to form creatine (B1669601). nih.gov
Hypothetically, a biocatalytic approach to this compound could involve a novel or engineered enzyme capable of utilizing N-benzylglycine as a substrate for amidino transfer or an enzyme that can catalyze the N-benzylation of GAA. Whole-cell biocatalysis has been explored for the production of GAA using engineered Bacillus subtilis expressing a heterologous AGAT. nih.gov Similar strategies could potentially be adapted for the synthesis of N-substituted derivatives.
Design and Synthesis of Analogues and Derivatives of this compound
The structural features of this compound offer multiple points for modification to explore structure-activity relationships and develop new therapeutic agents. Strategies for modifying the carbamimidoyl moiety, the benzyl moiety, and the glycine backbone are discussed below.
Strategies for Modifying the Carbamimidoyl Moiety
The guanidinium (B1211019) group is a key pharmacophore in many biologically active molecules, and its modification can significantly impact biological activity. ontosight.ai Strategies for modifying the carbamimidoyl moiety of this compound analogues can involve alkylation, acylation, or replacement with bioisosteres.
The synthesis of N-substituted guanidines can be achieved through various methods, including the reaction of amines with guanidinylating reagents. google.com The use of protecting groups, such as Boc (tert-butoxycarbonyl), is often crucial to control the reactivity and regioselectivity of these modifications. nih.gov For instance, N,N'-di-Boc-protected guanidinylating reagents can be used to introduce a protected guanidino group, which can then be selectively deprotected and further modified. nih.gov
The following table outlines some strategies for modifying the carbamimidoyl moiety.
| Modification Strategy | Description | Example Reagents/Methods |
| N-Alkylation/Arylation | Introduction of alkyl or aryl substituents on the guanidino nitrogens. | Alkyl halides, aryl halides with appropriate catalysts. |
| Acylation | Introduction of acyl groups to the guanidino nitrogens. | Acyl chlorides, anhydrides. |
| Cyclization | Formation of cyclic guanidine derivatives. | Intramolecular reactions with suitable functional groups. |
| Bioisosteric Replacement | Replacement of the guanidino group with other functional groups of similar properties. | Amidine, triazole, or other nitrogen-containing heterocycles. |
Strategies for Modifying the Benzyl Moiety
The introduction of substituents on the benzene (B151609) ring can be achieved through standard electrophilic aromatic substitution reactions, provided the rest of the molecule is suitably protected. Alternatively, substituted benzylamines or benzyl halides can be used as starting materials in the synthetic routes described in section 2.1.1.
The following table summarizes strategies for modifying the benzyl moiety.
| Modification Strategy | Description | Example Approaches |
| Ring Substitution | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring. | Use of substituted benzylamines or benzyl halides in the initial synthesis. |
| Replacement with other Aryl Groups | Substitution of the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl). | Use of corresponding arylmethylamines or halides. |
| Replacement with Alkyl Groups | Substitution of the benzyl group with various alkyl chains to modulate lipophilicity. | Use of different alkylamines or alkyl halides in the synthesis. |
| Introduction of Heteroatoms | Incorporation of heteroatoms within the aromatic ring. | Use of heteroarylmethylamines or halides. |
Strategies for Modifying the Glycine Backbone
The glycine backbone provides a scaffold that can be modified to alter the conformational properties and spacing of the functional groups. The synthesis of N-substituted glycine oligomers, known as peptoids, offers a rich source of methodologies for modifying the glycine unit.
One common approach is the "submonomer" method, where a bromoacetic acid is first coupled to a solid support, followed by displacement of the bromide with a primary amine. This allows for the incorporation of a wide variety of side chains at the nitrogen atom. While this compound is a monomer, these principles can be applied to the synthesis of its derivatives.
Strategies for modifying the glycine backbone are outlined in the table below.
| Modification Strategy | Description | Example Methods |
| N-Substitution | Introduction of different substituents on the nitrogen atom in place of the benzyl group. | Reductive amination of glyoxylic acid with various amines; Alkylation of glycine with different electrophiles. |
| α-Carbon Substitution | Introduction of substituents on the α-carbon of the glycine unit. | Synthesis starting from α-substituted α-amino acids. |
| Backbone Extension/Contraction | Altering the length of the amino acid backbone. | Use of β-alanine or other amino acids with different chain lengths as the starting material. |
Stereochemical Considerations in Synthesis
For the specific compound, this compound, the glycine backbone does not possess a chiral center. Therefore, in the synthesis of this particular molecule, stereochemical considerations are not a primary concern as the final product is achiral.
However, if a chiral amino acid were used as the starting material instead of glycine, or if the benzyl group were to be introduced in a stereoselective manner to a prochiral precursor, then the stereochemical outcome of the synthesis would be of critical importance. The stereoselective synthesis of N-substituted amino acids is a significant area of research in organic chemistry. core.ac.uk
In the context of synthesizing chiral analogs of this compound, several stereoselective strategies could be envisioned for the formation of the N-benzyl amino acid precursor. For example, asymmetric alkylation of a chiral glycine enolate equivalent with benzyl bromide would be a viable approach. Alternatively, the use of chiral phase-transfer catalysts in the N-benzylation of glycine esters can induce enantioselectivity.
Another sophisticated approach involves the use of biocatalysis. Engineered enzymes, such as certain transaminases or ammonia (B1221849) lyases, can be employed to stereoselectively synthesize N-benzyl amino acids from prochiral starting materials. These enzymatic methods often offer high enantioselectivity under mild reaction conditions.
The following table outlines potential stereoselective approaches for the synthesis of a chiral N-benzyl amino acid precursor:
| Method | Description | Key Features |
| Asymmetric Alkylation | Alkylation of a chiral glycine enolate equivalent with benzyl bromide. | Use of chiral auxiliaries to direct the stereochemical outcome. |
| Chiral Phase-Transfer Catalysis | N-benzylation of a glycine ester using a chiral phase-transfer catalyst. | In situ generation of the chiral catalyst-substrate complex. |
| Biocatalysis | Use of engineered enzymes (e.g., transaminases) for the synthesis. | High enantioselectivity, mild reaction conditions. |
Green Chemistry Principles in Synthesis of Amino Acid Derivatives
The application of green chemistry principles to the synthesis of amino acid derivatives like this compound is crucial for developing environmentally benign and sustainable chemical processes. nih.govmdpi.comresearchgate.netrsc.orgrsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product.
One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the synthesis of this compound, the choice of reagents for both the N-benzylation and guanidinylation steps significantly impacts the atom economy. For instance, a direct addition reaction, such as the guanidinylation with cyanamide, generally has a higher atom economy than a reaction that requires protecting groups and generates stoichiometric byproducts.
The use of safer solvents and auxiliaries is another key principle. Traditional organic solvents often pose environmental and health risks. The development of synthetic routes in aqueous media or with benign, biodegradable solvents is a primary goal of green chemistry. For the synthesis of N-benzylglycine, conducting the reaction in water, if feasible, would be a greener alternative to using volatile organic solvents.
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of recyclable catalysts, including heterogeneous catalysts or biocatalysts, can significantly reduce waste and energy consumption. For example, the development of a solid-supported catalyst for the N-benzylation step would simplify product purification and allow for catalyst reuse. researchgate.net
The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilizing addition reactions like guanidinylation with cyanamide to minimize byproduct formation. |
| Safer Solvents | Employing water as a solvent for the N-benzylation and guanidinylation steps where possible. |
| Catalysis | Investigating the use of recyclable heterogeneous or biocatalysts for the N-benzylation of glycine. |
| Energy Efficiency | Optimizing reaction conditions to proceed at or near ambient temperature and pressure. |
| Renewable Feedstocks | While not directly applicable to this specific synthesis, exploring bio-derived starting materials for related compounds is a broader green chemistry goal. |
By integrating these principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and environmentally responsible.
Molecular Interactions and Biological Target Engagement
Theoretical Frameworks for Biological Activity of Guanidine-Containing Compounds
The biological activity of guanidine-containing compounds, such as 2-[Benzyl(carbamimidoyl)amino]acetic acid, is fundamentally rooted in the unique physicochemical properties of the guanidinium (B1211019) group. This functional group, which is the protonated form of guanidine (B92328) present at physiological pH, serves as a powerful motif for molecular recognition in biological systems. nih.gov Its pKa is approximately 13.5, ensuring it remains positively charged under most physiological conditions. researchgate.net This charge is not localized on a single nitrogen atom but is delocalized across the three nitrogen atoms and the central carbon through resonance, a phenomenon sometimes referred to as Y-aromaticity. researchgate.net This resonance stabilization results in a planar, highly stable cation with six potential hydrogen bond donors, making it exceptionally adept at forming multidentate interactions. researchgate.net
The biological interactions of the guanidinium group are primarily driven by three types of non-covalent forces. Firstly, its positive charge facilitates strong electrostatic interactions and the formation of salt bridges with negatively charged functional groups found in biological macromolecules, such as the carboxylate groups of aspartic and glutamic acid residues in proteins. nih.govresearchgate.net Secondly, the multiple N-H groups act as excellent hydrogen bond donors, allowing the guanidinium moiety to form directed, stable hydrogen bonds with oxygen or nitrogen atoms in protein backbones or side chains. nih.gov Thirdly, the planar structure and delocalized π-system of the guanidinium ion enable it to participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Due to these versatile binding capabilities, the guanidino group is a key component of the amino acid arginine and is frequently found in the active sites of enzymes and at protein-protein interfaces. researchgate.net In medicinal chemistry, it is often employed as an "arginine mimetic" to design enzyme inhibitors or receptor antagonists that target sites evolved to recognize arginine. nih.govresearchgate.net The ability to engage in simultaneous charge pairing, hydrogen bonding, and cation-π interactions allows guanidine-containing molecules to achieve high affinity and specificity for their biological targets. nih.gov
Investigation of Enzyme Inhibition Profiles
The structural features of this compound, combining an arginine-mimicking guanidino group with a hydrophobic benzyl (B1604629) moiety, make it a candidate for interaction with various enzymes, particularly proteases and metalloenzymes.
Many key enzymes in the blood coagulation cascade, including Factor VIIa (FVIIa), thrombin, and Factor Xa, are classified as trypsin-like serine proteases. nih.govingentaconnect.com A defining characteristic of these enzymes is a preference for cleaving peptide chains C-terminal to basic amino acid residues, particularly arginine. nih.govnih.gov This specificity is conferred by a deep S1 binding pocket in the enzyme's active site, which contains a conserved aspartic acid residue (Asp189 in trypsin) at its base. nih.govresearchgate.net The negatively charged carboxylate of this aspartate residue forms a strong, charge-stabilized hydrogen bond interaction with the positively charged guanidinium group of an incoming arginine substrate or inhibitor. nih.gov
Compounds containing a guanidino group, such as this compound, are designed as arginine mimetics to specifically target this S1 pocket. researchgate.netresearchgate.net The guanidino moiety is intended to occupy the pocket and interact with the key aspartate residue, thereby competitively inhibiting the enzyme. nih.gov The development of small molecule inhibitors targeting the Tissue Factor/Factor VIIa (TF/FVIIa) complex is a significant area of research for antithrombotic therapies. nih.gov While the guanidino group provides the primary anchoring point, the benzyl group of this compound could further enhance binding affinity and selectivity by interacting with hydrophobic regions adjacent to the S1 pocket. However, specific experimental data quantifying the inhibitory activity (e.g., IC50 or Ki values) of this compound against Factor VIIa or other coagulation factors are not available in the reviewed literature.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov While primary sulfonamides are the classical inhibitors of CAs, recent studies have shown that incorporating a guanidine moiety can lead to inhibitors with enhanced efficiency and selectivity. nih.gov Although this compound itself has not been specifically evaluated as a CA inhibitor in the available literature, research on structurally related compounds provides insight into the potential of the benzyl-guanidino scaffold for this activity.
A study on a series of 4-(3-benzyl-guanidino)benzenesulfonamides demonstrated potent and selective inhibition against certain human (h) CA isoforms. Notably, these compounds showed significant selectivity for the brain-associated isoform hCA VII, a target for neuropathic pain, over the ubiquitous cytosolic isoforms hCA I and hCA II. This suggests that the benzyl-guanidino portion of the molecule plays a crucial role in determining the potency and selectivity profile.
Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Benzyl-Guanidino Compounds Data extracted from a study on 4-(3-benzyl-guanidino)benzenesulfonamide derivatives.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |
|---|---|---|---|
| 4-(3-(4-Fluorobenzyl)guanidino)benzenesulfonamide | >10000 | 14.8 | 0.6 |
| 4-(3-(4-(Trifluoromethyl)benzyl)guanidino)benzenesulfonamide | >10000 | 10.3 | 0.9 |
| 4-(3-(3-Methoxybenzyl)guanidino)benzenesulfonamide | >10000 | 56.4 | 2.7 |
| 4-(3-Benzylguanidino)benzenesulfonamide | >10000 | 25.6 | 1.2 |
Beyond the coagulation cascade, the principle of arginine mimetics applies to a wide range of proteases. The guanidino group of this compound enables it to act as a competitive inhibitor for any protease that recognizes and cleaves after arginine residues. This includes digestive enzymes like trypsin and proteases involved in inflammation and other pathophysiological processes. nih.gov
The mechanism of inhibition is consistent with that described for coagulation factors: competitive binding to the S1 specificity pocket. nih.govnih.gov The inhibitor occupies the active site, preventing the natural substrate from binding and being cleaved. The affinity of the inhibitor is determined by the strength of the interaction with the aspartate residue in the pocket, as well as secondary interactions with surrounding amino acids. The benzyl group can contribute to these secondary interactions, potentially binding to hydrophobic patches on the enzyme surface near the active site entrance, which can enhance binding affinity.
Achieving selectivity is a critical goal in drug design to minimize off-target effects. For guanidine-containing inhibitors, selectivity between different proteases or enzyme isoforms often arises from structural differences outside the highly conserved primary binding pocket. While the S1 pocket of many trypsin-like serine proteases contains the conserved aspartate, the surrounding regions can vary significantly.
The N-benzyl group in this compound is a key feature for conferring selectivity. This hydrophobic moiety can engage in van der Waals or cation-π interactions with non-polar or aromatic residues that line the entrance to the active site. Different enzymes will present different topographies in this region, allowing the benzyl group to form favorable interactions with one enzyme but not another. A similar principle has been observed where N-benzyl substitution on polyhydroxypyrrolidines led to selective inhibitors of Golgi α-mannosidase II. nih.gov
The data on carbonic anhydrase inhibitors provides a clear example of this principle. The potent and selective inhibition of hCA VII by benzyl-guanidino derivatives suggests that the benzyl group interacts favorably with residues in or near the hCA VII active site that are different from those in hCA I and hCA II, leading to a significant difference in binding affinity. nih.gov Therefore, the combination of a strong, charge-based anchor (the guanidinium group) and a selectivity-determining element (the benzyl group) is a powerful strategy for developing specific enzyme inhibitors.
Receptor Binding Studies
In addition to enzyme inhibition, guanidine-containing compounds can interact with various cell surface and intracellular receptors and transporters. Recent research has identified specific binding targets for this compound and its parent compound, guanidinoacetic acid (GAA).
A 2024 study investigating blockers of the creatine (B1669601) transporter-1 (CRT-1, also known as SLC6A8) identified this compound (referred to in the study as 2-(N-benzylcarbamimidamido)acetic acid) as a novel inhibitor of creatine transport. researchgate.net The creatine transporter is responsible for the uptake of creatine into high-energy-demand cells like neurons and muscle cells. The study found that the compound blocked CRT-1-mediated transport, although with relatively low affinity. This finding provides the first direct evidence of a specific protein target for this molecule. researchgate.net
Furthermore, studies on the parent molecule, guanidinoacetic acid (GAA), have revealed it to be a potent mimetic of GABA and an orthosteric activator of GABA-A receptors. nih.gov GAA was shown to evoke currents mediated by GABA-A receptors and displace high-affinity radioligands from the GABA binding site. nih.gov This activity at a major inhibitory neurotransmitter receptor in the central nervous system suggests a potential mechanism for the neurological symptoms seen in metabolic disorders where GAA accumulates. nih.govmdpi.com While the benzyl derivative has not been directly tested for GABA-A receptor activity, the potent activity of its parent compound suggests this may be a relevant area for future investigation.
Table 2: Creatine Transporter-1 (CRT-1) Inhibition by this compound and Related Compounds
| Compound | Classification | IC50 (µM) for [3H]Creatine Uptake Inhibition |
|---|---|---|
| Creatine | Substrate | 47 ± 4 |
| Guanidinoacetic acid (GAA) | Substrate | 102 ± 13 |
| This compound | Blocker | 1260 ± 150 |
| Carbamimidoylphenylalanine | Blocker | 1540 ± 190 |
Modulation of Biological Pathways
The primary biochemical pathway likely influenced by this compound is the creatine biosynthesis cycle, which is intrinsically linked to amino acid metabolism. This pathway consists of two principal enzymatic steps. nih.gov
Step 1: Synthesis of Guanidinoacetic Acid (GAA) The first and rate-limiting step is the formation of GAA from the amino acids L-arginine and glycine (B1666218). tandfonline.com This reaction is catalyzed by the mitochondrial enzyme L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgguidetopharmacology.org
Step 2: Synthesis of Creatine GAA is then methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as a methyl group donor, to produce creatine. abcam.com This step primarily occurs in the liver. abcam.com
Given that this compound is a structural analogue of GAA, its most probable interaction with this pathway would be as a modulator of GAMT. The bulky benzyl group would prevent it from being a substrate for methylation but could allow it to act as a competitive inhibitor, occupying the active site of GAMT and preventing the binding and subsequent methylation of endogenous GAA. Such inhibition would lead to a decrease in creatine synthesis and an accumulation of GAA.
Additionally, while less likely, the compound could potentially interact with AGAT. High concentrations of the product ornithine are known to be a competitive inhibitor of AGAT. nih.govrjp.com.ro It is conceivable that a structurally related molecule could also exert inhibitory effects on this enzyme, thereby reducing GAA synthesis.
Table 1: Key Enzymes in the Creatine Biosynthesis Pathway
| Enzyme | Abbreviation | Function | Substrates | Products | Potential Interaction with this compound |
|---|---|---|---|---|---|
| L-Arginine:glycine amidinotransferase | AGAT | Catalyzes the first and rate-limiting step in creatine synthesis. tandfonline.comwikipedia.org | L-arginine, Glycine | Guanidinoacetic acid (GAA), L-ornithine | Possible weak inhibition. |
| Guanidinoacetate N-methyltransferase | GAMT | Catalyzes the final step in creatine synthesis. abcam.com | Guanidinoacetic acid (GAA), S-adenosylmethionine (SAM) | Creatine, S-adenosylhomocysteine (SAH) | Hypothesized competitive inhibitor due to structural analogy to GAA. |
Direct interactions of this compound with cellular signaling pathways have not been documented. However, by modulating the creatine biosynthesis pathway, it could indirectly influence key signaling cascades related to cellular energy status. The creatine/phosphocreatine system is a critical buffer of cellular ATP levels. nih.gov By inhibiting creatine production, the compound could lower the cell's ability to buffer ATP, leading to fluctuations in the ATP/ADP ratio. This ratio is a primary sensor for the AMP-activated protein kinase (AMPK) pathway. A decrease in the ATP/ADP ratio activates AMPK, a master regulator of metabolism that shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states to restore energy homeostasis. Therefore, any significant inhibition of creatine synthesis by this compound could potentially trigger AMPK signaling.
Exploration of Mechanistic Therapeutic Potential
The therapeutic potential of this compound remains unexplored. However, based on its core structure and functional groups, several mechanistic avenues can be hypothesized.
While no direct studies confirm the antitumor activity of this compound, related compounds and chemical motifs suggest potential mechanisms.
Metabolic Disruption : Many cancer cells exhibit altered energy metabolism and are highly dependent on pathways that sustain rapid proliferation. Research suggests that inhibiting GAMT to reduce creatine levels could be a strategy to disrupt cancer cell energy metabolism, potentially leading to antitumor effects. ontosight.ai By acting as a GAMT inhibitor, this compound could exploit this metabolic vulnerability.
Membrane Interaction : The guanidinium group is positively charged at physiological pH and can interact with the negatively charged components of cell membranes, such as phosphatidylserine, which is often exposed on the outer leaflet of cancer cells. Guanidinium-functionalized polymers have demonstrated anticancer activity, believed to occur via membrane disruption. nih.gov
Targeted Enzyme Inhibition : The inclusion of a benzyl group can confer specificity and potency for enzyme targets. For instance, N-benzyl substitution on polyhydroxypyrrolidines has been shown to produce selective inhibitors of Golgi α-mannosidase II, an enzyme implicated in cancer metastasis. nih.gov Similarly, other benzyl-containing compounds like 5-benzyl juglone (B1673114) have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov It is plausible that this compound could be tailored to inhibit specific enzymes crucial for tumor growth.
Table 2: Potential Antitumor Mechanisms of this compound
| Potential Mechanism | Molecular Target/Process | Rationale |
|---|---|---|
| Inhibition of Creatine Synthesis | Guanidinoacetate N-methyltransferase (GAMT) | Disrupts energy homeostasis in high-demand cancer cells, potentially slowing proliferation. ontosight.ai |
| Membrane Disruption | Anionic phospholipids (B1166683) on cancer cell surfaces | The cationic guanidinium group may selectively interact with and destabilize cancer cell membranes. nih.gov |
| Induction of Apoptosis | Cell cycle regulators, apoptotic pathways | The benzyl group is a feature in some molecules that induce apoptosis and cell cycle arrest in tumors. nih.gov |
The structure of this compound contains features common to some antimicrobial agents, although its specific activity is unknown. A series of benzyl guanidine derivatives have demonstrated potent antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comnih.gov The proposed mechanisms for these related compounds often involve disruption of the bacterial cell membrane, facilitated by the combination of the cationic guanidinium head and a hydrophobic moiety, or the inhibition of essential cellular processes. For example, some guanidine-containing compounds inhibit FtsZ, a protein crucial for bacterial cell division. mdpi.com Furthermore, compounds containing a benzylcarboxamide fragment have been noted for their antimicrobial properties. researchgate.net The synergistic effect of benzyl isothiocyanate with other compounds has been shown to disrupt bacterial metabolism, including amino acid biosynthesis. mdpi.com
The potential antiviral activity of this compound is entirely speculative. However, the general principles of antiviral drug design can provide a framework for potential investigation. Small-molecule antiviral agents often act by:
Blocking Viral Entry : This can be achieved by binding to viral surface proteins, such as hemagglutinin in the influenza virus, or to the host cell receptors that the virus uses for attachment, thereby preventing infection. mdpi.comnih.gov
Inhibiting Viral Replication : This involves targeting essential viral enzymes like proteases, which process viral polyproteins, or polymerases, which replicate the viral genome.
Interfering with Host Factors : Some antiviral compounds target host cell factors that the virus hijacks for its own replication, such as translation initiation factors. mdpi.com
Natural products containing diverse chemical structures, including those with amino acid and benzyl-like moieties, have been explored for antiviral activities. mdpi.comnih.gov The structure of this compound, with its potential for hydrogen bonding, ionic interactions, and hydrophobic interactions, possesses the fundamental characteristics that could allow it to bind to viral or host protein targets, but experimental validation is required.
Structure Activity Relationship Sar and Molecular Modeling
Elucidation of Structure-Activity Relationships for 2-[Benzyl(carbamimidoyl)amino]acetic Acid and its Analogues
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity, providing crucial insights for designing more potent and selective compounds. While direct and extensive SAR studies on this compound are not widely published, principles can be derived from research on related guanidino-containing compounds and N-benzyl derivatives.
The carbamimidoyl (guanidino) group is a key functional moiety in many biologically active compounds. It is strongly basic and, upon protonation at physiological pH, forms a resonance-stabilized guanidinium (B1211019) cation. This positive charge and the group's ability to act as a multi-directional hydrogen bond donor are critical for interaction with biological targets such as enzymes and receptors. sci-hub.se
The biological activity of guanidino compounds can be significantly modulated by substitution on the nitrogen atoms. sci-hub.se
Basicity and Activity : Substitution with electron-donating groups, like alkyls, can slightly increase the basicity of the guanidine (B92328) group. Conversely, electron-withdrawing substituents (e.g., aryl, acyl, nitro) considerably decrease the pKa, which can influence binding affinity and cellular uptake. sci-hub.se In some series of N''-substituted N'-hydroxy-N-amino guanidines, compounds with electron-withdrawing groups showed more favorable anticancer activity, while those with electron-donating groups were less active. researchgate.net
Steric and Lipophilic Factors : The size and lipophilicity of substituents on the guanidino group are also critical. In a study of antibacterial benzyl (B1604629) guanidines, substitution of a hydrogen atom on the guanidine unit with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency, suggesting that unsubstituted terminal nitrogens may be important for activity in that specific scaffold. mdpi.com
Bioisosteric Replacement : Replacing the guanidino group with other basic moieties can probe its importance. In analogues of 3-guanidinopropionic acid, bioisosteric replacements such as aminopyridine, isothiourea, and aminoguanidine (B1677879) were explored to find entities that maintained antidiabetic potency. The narrow scope of active replacements highlighted the specific requirements of the biological target for the guanidino functionality.
The guanidinium group in some peptoids has been shown to be essential for potent and selective antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1), with its deactivation or replacement by a primary amine leading to a significant drop in inhibitory activity. sci-hub.se
The introduction of a benzyl group onto the guanidinoacetic acid scaffold has profound implications for its physicochemical properties and potential biological interactions. The benzyl group introduces a bulky, lipophilic, and aromatic moiety.
Lipophilicity and Membrane Permeation : The increased lipophilicity conferred by the benzyl group can enhance the molecule's ability to cross biological membranes, potentially altering its pharmacokinetic profile compared to the more polar parent compound, guanidinoacetic acid.
Hydrophobic and Aromatic Interactions : The phenyl ring of the benzyl group can engage in hydrophobic, pi-pi stacking, or cation-pi interactions with complementary residues in a biological target's binding site. Such interactions are often crucial for high-affinity binding.
Target Specificity : The benzylguanidine moiety is a recognized pharmacophore for certain cellular transporters. For instance, hybrid molecules combining benzylguanidine with alkylating agents were designed to achieve selective uptake into neuroblastoma cells via the noradrenaline transporter (NAT), which recognizes the benzylguanidine structure. nih.govdocumentsdelivered.com This suggests that N-benzylation can be used to target specific cell types.
Modulation of Activity : SAR studies of N2-substituted guanines found that benzyl derivatives were moderately potent inhibitors of Herpes simplex virus thymidine (B127349) kinases. nih.gov In a separate study on antibacterial agents, various substitutions on the benzyl ring of benzyl guanidines were shown to dramatically influence potency against S. aureus and E. coli. Dichloro-substitution on the benzyl ring, particularly the 2,3-dichloro pattern, resulted in the most potent antimicrobial activity in the series. mdpi.com
The table below summarizes SAR data for a series of N-benzyl guanidine derivatives, illustrating the impact of substitution on the benzyl ring on antibacterial activity.
| Compound ID | Benzyl Ring Substitution | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 9g | 2,3-dichlorophenyl | 1 | 4 |
| 9u | 3,4-dichlorophenyl | 0.5 | 32 |
| 9v | 3,5-dichlorophenyl | 0.5 | 4 |
| 9d | 4-chlorophenyl | >256 | 8 |
| 9h | 2-fluorophenyl | 8 | 4 |
| 9k | 4-fluorophenyl | 16 | 8 |
Table 1. Minimum Inhibitory Concentration (MIC) values for selected N-benzyl guanidine derivatives against S. aureus and E. coli. Data extracted from a study on antibacterial benzyl guanidines. mdpi.com Note: Lower MIC values indicate higher potency.
Spatial Arrangement : The glycine (B1666218) unit dictates the spatial relationship and relative orientation between the carbamimidoyl and benzyl-amino functionalities. This specific spacing is critical for fitting into a target's binding site and aligning the functional groups for optimal interaction.
Homologation Effects : The importance of the specific length of the amino acid backbone has been demonstrated in related compounds. Studies on homologues, such as 3-guanidinopropionic acid, explore how changing the distance between the guanidino and carboxylic acid groups affects biological activity. The fact that both guanidinoacetic acid and 3-guanidinopropionic acid have distinct biological profiles underscores the importance of the backbone length in target recognition.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental data. These techniques can predict how the molecule interacts with biological targets and explain its electronic properties and reactivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.net This method can be used to hypothesize the binding mode of this compound with potential biological targets.
Given that guanidinoacetic acid is a natural precursor to creatine (B1669601), logical biological targets for docking studies include the enzymes involved in its metabolism—L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT)—as well as the creatine transporter (SLC6A8).
A hypothetical docking study of this compound into the creatine transporter active site would likely reveal key interactions:
Guanidinium Group : The positively charged guanidinium headgroup would be expected to form strong salt bridges and hydrogen bonds with negatively charged residues, such as aspartate or glutamate (B1630785), within the binding pocket.
Carboxylate Group : The terminal carboxylate would likely interact with positively charged or polar residues, anchoring the other end of the molecule.
Benzyl Group : The benzyl substituent could fit into a hydrophobic pocket within the transporter's binding site, potentially increasing binding affinity through van der Waals and hydrophobic interactions compared to the unsubstituted guanidinoacetic acid. This additional interaction could explain differences in transport efficiency or binding potency.
Molecular docking and subsequent molecular dynamics (MD) simulations on N-aroyl-N'-aryl guanidines as urease inhibitors have successfully identified key binding interactions, including hydrogen bonds with nickel ions and active site residues, corroborating experimental findings. researchgate.net A similar approach would be invaluable for studying this compound.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of a molecule from first principles. These calculations can provide a detailed understanding of the distribution of electrons and the molecule's intrinsic reactivity.
For this compound, these calculations can elucidate several key properties:
Charge Distribution and Electrostatic Potential : These calculations can map the electrostatic potential onto the molecule's surface, identifying regions of positive and negative potential. This map is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, with a biological target. The guanidinium group would show a strong positive potential, while the carboxylate would be strongly negative. The benzyl group would introduce a region of neutral to slightly negative potential associated with the pi-electron cloud of the aromatic ring.
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. The introduction of the benzyl group, with its aromatic pi-system, would be expected to alter the energies and distribution of these orbitals compared to guanidinoacetic acid.
Conformational Analysis : Quantum calculations can be used to determine the relative energies of different conformations (rotamers) of the molecule. For instance, calculations on N-benzyl protected phosphinic dipeptide analogues have been used to determine the energy differences between cis and trans conformers of the carbamate (B1207046) bond, providing insight into the molecule's preferred shape in solution. nih.gov This is critical for understanding which conformation is most likely to be biologically active.
Conformational Analysis and Ligand-Protein Interactions
Conformational Analysis:
Ligand-Protein Interactions:
The guanidino group is a prominent feature of this compound and is known to participate in strong electrostatic interactions, particularly hydrogen bonds, with amino acid residues such as aspartate and glutamate in a protein's active site. This is a well-established interaction for many guanidine-containing compounds. sci-hub.se The benzyl group can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The carboxylic acid function of the glycine backbone provides another site for potential hydrogen bonding or ionic interactions.
Molecular docking simulations are instrumental in predicting the binding mode of this compound with potential protein targets. For example, in studies with creatine kinase, the guanidino group of the related compound guanidinoacetic acid is shown to form significant interactions within the active site. researchgate.net Similarly, the benzyl group of this compound would be expected to explore hydrophobic pockets within a target protein, contributing to binding affinity.
A hypothetical interaction model could involve the guanidinium group forming a salt bridge with a negatively charged residue, while the benzyl group is buried in a hydrophobic cavity. The acetic acid moiety could act as a hydrogen bond acceptor or donor with polar residues or water molecules at the protein-ligand interface.
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Guanidino Group | Hydrogen Bonding, Salt Bridge | Aspartate, Glutamate, Asparagine, Glutamine |
| Benzyl Group | Hydrophobic, π-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Acetic Acid Group | Hydrogen Bonding, Ionic Interaction | Serine, Threonine, Lysine, Arginine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could elucidate the physicochemical properties that are crucial for their activity.
A typical 2D-QSAR study would involve calculating various molecular descriptors for a set of derivatives and correlating them with their measured biological activity (e.g., IC50 or Ki values). Important descriptors could include:
Electronic properties: (e.g., partial charges, dipole moment) which would be influenced by substituents on the benzyl ring.
Steric properties: (e.g., molecular weight, molar refractivity) which would change with the size of substituents.
Hydrophobic properties: (e.g., logP) which would be affected by the addition of lipophilic or hydrophilic groups.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. derpharmachemica.com For a series of this compound derivatives, a 3D-QSAR model could generate contour maps indicating regions where modifications would likely enhance or diminish activity. For example, a map might show that a bulky, electropositive substituent at a specific position on the benzyl ring is favorable for activity.
| QSAR Descriptor Type | Example Descriptors | Structural Feature Represented |
| Electronic | Partial Atomic Charges, Dipole Moment | Distribution of electrons, polarity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |
| Hydrophobic | LogP, Water Solubility | Lipophilicity and partitioning behavior |
| Topological | Connectivity Indices | Atomic arrangement and branching |
Rational Design of Enhanced Derivatives Based on SAR and Computational Insights
The insights gained from SAR, conformational analysis, and QSAR modeling can be synergistically applied to the rational design of novel derivatives of this compound with potentially improved activity, selectivity, and pharmacokinetic properties.
Strategies for Derivative Design:
Modification of the Benzyl Group: Based on the predicted interactions from molecular docking and the contour maps from 3D-QSAR, various substituents can be introduced onto the benzyl ring. For instance, if a hydrophobic pocket is identified, adding a larger alkyl or halogen group could enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor is required in a particular region, a hydroxyl or methoxy (B1213986) group could be introduced.
Scaffold Hopping and Bioisosteric Replacement: The benzyl group could be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic interactions and to modulate electronic properties. Similarly, the acetic acid moiety could be replaced with bioisosteres such as a tetrazole or a phosphonate (B1237965) group to alter acidity and metabolic stability.
Conformational Constraint: To lock the molecule in its bioactive conformation, rigid linkers could be introduced, or the rotatable bonds could be incorporated into a ring system. This approach can lead to derivatives with higher affinity and selectivity by reducing the entropic penalty upon binding.
The design of new derivatives would be an iterative process. Newly designed compounds would be synthesized and biologically evaluated. The resulting data would then be used to refine the SAR and QSAR models, leading to the design of the next generation of more potent and specific compounds. This integrated approach of computational modeling and synthetic chemistry is a cornerstone of modern drug discovery. researchgate.net
| Parent Compound | Derivative Example | Design Rationale |
| This compound | 2-[((4-Chlorobenzyl)(carbamimidoyl))amino]acetic acid | Introduce an electron-withdrawing group to modulate electronic properties and potentially enhance hydrophobic interactions. |
| This compound | 2-[((Naphthalen-2-ylmethyl)(carbamimidoyl))amino]acetic acid | Increase the size of the aromatic system to enhance π-stacking interactions. |
| This compound | 2-[Benzyl(carbamimidoyl)amino]propanoic acid | Modify the glycine backbone to explore different spatial arrangements of the functional groups. |
Advanced Analytical and Spectroscopic Characterization Methods
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, FT-Raman, NMR)
While specific, published experimental spectra for 2-[Benzyl(carbamimidoyl)amino]acetic acid are not widely available, its structural features can be predicted and would be readily identifiable using standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are fundamental for identifying the functional groups present in the molecule. The spectra of this compound would be expected to exhibit characteristic absorption and scattering bands.
Key expected vibrational frequencies include:
N-H Stretching: The guanidinium (B1211019) and secondary amine moieties would produce distinct N-H stretching vibrations, anticipated in the 3200-3500 cm⁻¹ region.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group would be prominent, typically appearing between 1700-1750 cm⁻¹.
C=N Stretching: The imine double bond within the guanidinium group would give rise to a characteristic stretching vibration in the 1600-1680 cm⁻¹ range.
Aromatic Vibrations: The benzyl (B1604629) group would be identified by aromatic C-H stretching bands above 3000 cm⁻¹ and C=C ring stretching vibrations within the 1450-1600 cm⁻¹ region.
O-H Stretching: A broad O-H stretching band from the carboxylic acid group is expected, often overlapping with the N-H stretching region between 2500-3300 cm⁻¹.
C-N Stretching: Carbon-nitrogen bond vibrations would be observable in the fingerprint region of the spectrum.
Interactive Table: Predicted FT-IR and FT-Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |
| N-H (stretch) | 3200-3500 | 3200-3500 |
| C=O (stretch) | 1700-1750 | 1700-1750 |
| C=N (stretch) | 1600-1680 | 1600-1680 |
| Aromatic C=C (stretch) | 1450-1600 | 1450-1600 |
| C-N (stretch) | 1000-1300 | 1000-1300 |
| Aromatic C-H (stretch) | >3000 | >3000 |
| O-H (stretch) | 2500-3300 (broad) | 2500-3300 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguous structural determination in solution.
¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons of the benzyl group (typically in the δ 7.0-8.0 ppm range), the methylene (B1212753) protons of the benzyl and acetic acid groups, and the exchangeable protons of the NH, NH₂, and COOH groups, which would likely appear as broad signals.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift (around δ 170-180 ppm), as would the sp²-hybridized carbon of the guanidinium group. Aromatic and aliphatic carbons would appear at their respective expected chemical shifts.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between protons and carbons, thereby confirming the complete and unambiguous structure of this compound.
Chromatographic and Mass Spectrometric Approaches (e.g., LC-MS for derivative analysis and metabolomics)
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is ideal for the separation, identification, and quantification of this compound, particularly in complex mixtures.
Chromatographic Separation: High-performance liquid chromatography (HPLC), likely in a reversed-phase mode using a C18 column, would be employed for the separation of the compound. The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, would be optimized to achieve efficient separation and good peak symmetry.
Mass Spectrometric Detection: Electrospray ionization (ESI) would be the preferred method for generating gas-phase ions of the molecule for mass analysis. High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF) or Orbitrap, would provide highly accurate mass measurements, enabling the confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and structural confirmation, tandem MS (or MS/MS) would be utilized. This involves the isolation of the parent ion, followed by its fragmentation to produce a characteristic pattern of product ions. This fragmentation fingerprint is invaluable for positive identification and for developing quantitative assays.
Metabolomics: In metabolomic studies, LC-MS platforms are instrumental in tracking the fate of this compound in biological systems. These untargeted or targeted analyses can identify potential metabolites and elucidate biotransformation pathways.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. Currently, a crystal structure for this compound has not been deposited in public databases.
If suitable single crystals could be obtained, X-ray diffraction analysis would yield precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Conformation: The preferred spatial orientation of the molecule in the solid state.
Supramolecular Assembly: The packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.
Insights from the crystal structures of other N,N'-substituted guanidines suggest that the electronic properties and steric bulk of the substituents can significantly influence the tautomeric form and the planarity of the guanidine (B92328) core.
Method Development and Validation for Analytical Quantification in Research Studies
For the reliable quantification of this compound in research contexts, such as pharmacokinetic studies or in vitro assays, the development and validation of a robust analytical method are paramount. An LC-MS/MS method is typically the approach of choice due to its superior sensitivity and specificity.
The validation process ensures the method is fit for its intended purpose and would involve the assessment of several key parameters as outlined by regulatory guidelines.
Interactive Table: Key Validation Parameters for a Quantitative LC-MS/MS Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed to ensure it does not compromise accuracy. |
| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. | Analyte concentration should remain within acceptable limits. |
A thoroughly validated analytical method is indispensable for generating high-quality, reproducible data in any research study involving the quantification of this compound.
Future Research Directions and Translational Perspectives
Development of Novel Chemical Probes and Biosensors
The development of chemical probes and biosensors derived from 2-[Benzyl(carbamimidoyl)amino]acetic acid is a critical step toward elucidating its molecular interactions and biological functions. Chemical probes are specialized molecules designed to study and manipulate proteins or cellular processes in their native environment. mskcc.org
Future work could focus on synthesizing derivatives of this compound that are appended with various functional tags. For instance, incorporating fluorescent dyes (e.g., fluorescein, rhodamine) would enable direct visualization of the compound's subcellular localization and trafficking via microscopy. Attaching biotin (B1667282) tags would facilitate the identification of binding partners through affinity purification and mass spectrometry. Furthermore, the introduction of photo-crosslinking groups, such as diazirines or benzophenones, could allow for the covalent capture and identification of specific protein targets. nih.gov The development of such activity-based probes has proven effective for investigating other classes of molecules. nih.gov
A pertinent example from the broader class of guanidino compounds is the development of 1-guanidino-8-amino-2,7-diazacarbazole (GADAC), a fluorescent small molecule that exhibits high binding affinity for carboxylates, phosphates, and sulfates in water. mit.edu This demonstrates the potential for guanidino-containing scaffolds to serve as fluorescent reporters. mit.edu Similarly, the guanidinium (B1211019) group in this compound, known for its ability to form strong hydrogen bonds with oxoanions, could be exploited in the design of novel biosensors. mit.edu These sensors could be developed to detect specific anions or metabolites, where binding to the immobilized guanidino derivative generates a measurable optical or electronic signal.
| Probe Modification | Functional Group | Intended Application | Rationale |
| Fluorescent Probe | Fluorophore (e.g., FITC, TAMRA) | Cellular imaging, Flow cytometry | To visualize the subcellular distribution and uptake of the compound. mskcc.orgnih.gov |
| Affinity Probe | Biotin | Target identification (Pull-down assays) | To isolate and identify specific protein binding partners. mskcc.org |
| Photoaffinity Probe | Diazirine or Benzophenone | Covalent capture of targets | To permanently link the compound to its biological target upon photoactivation for easier identification. nih.gov |
| Bio-orthogonal Handle | Alkyne or Azide (B81097) | In vivo labeling ("Click Chemistry") | To attach a secondary probe (e.g., fluorophore) within a complex biological system. nih.gov |
Exploration of New Biological Targets and Mechanistic Pathways
The biological activity of this compound is largely uncharacterized. A significant future direction is the systematic exploration of its potential molecular targets and the pathways it may modulate. As a derivative of guanidinoacetic acid (GAA), its activity may be linked to creatine (B1669601) metabolism or possess entirely independent functions. nih.gov
GAA is the direct metabolic precursor to creatine, synthesized from arginine and glycine (B1666218) by L-arginine:glycine amidinotransferase (AGAT) and subsequently methylated by guanidinoacetate N-methyltransferase (GAMT). nih.govfrontiersin.org A primary avenue of research would be to investigate how the N-benzyl substitution on this compound affects its interaction with these key enzymes. It may act as a substrate, an inhibitor, or a modulator, thereby influencing cellular creatine levels and energy homeostasis.
Research on GAA has revealed creatine-independent roles, such as attenuating adipogenesis by downregulating the expression of key adipogenic markers, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov Given these findings, it is plausible that this compound could exhibit similar or enhanced activity on these or related pathways. Additionally, studies have shown that introducing lipophilic groups to the guanidine (B92328) moiety can produce potent enzyme inhibitors; for example, certain derivatives are subnanomolar inhibitors of maize polyamine oxidase. nih.gov The presence of the lipophilic benzyl (B1604629) group in this compound suggests that screening it against a panel of oxidases, transferases, and other enzymes is a worthwhile endeavor.
Finally, the guanidinium group is a key feature of cell-penetrating peptides (CPPs), which facilitate the transport of molecules across cell membranes. mit.edu This suggests that this compound might interact with cell surface receptors, transporters, or membrane lipids, a possibility that warrants investigation.
| Potential Target/Pathway | Rationale for Investigation | Potential Experimental Approach |
| Creatine Metabolism | Structural analog of GAA, the creatine precursor. nih.gov | In vitro assays with AGAT and GAMT enzymes; measurement of cellular creatine levels. |
| Adipogenesis Regulation | GAA, the parent compound, inhibits adipogenic markers like PPARγ and C/EBPα. nih.gov | Adipocyte differentiation assays; gene and protein expression analysis of adipogenic factors. |
| Polyamine Oxidases | Lipophilic guanidine derivatives are known potent inhibitors of this enzyme class. nih.gov | Enzyme inhibition kinetics assays. |
| Cellular Transporters | The charged guanidinium group is common in substrates for various transporters and in CPPs. mit.edu | Cellular uptake studies with known transporter inhibitors; membrane interaction assays. |
Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of guanidino-containing molecules can be challenging due to the high reactivity and basicity of the guanidine functional group, often requiring complex protection and deprotection strategies. nih.gov Advancing the synthetic accessibility of this compound derivatives is crucial for generating diverse chemical libraries for biological screening.
Traditional methods for guanidinylation often involve multiple steps and the late-stage introduction of the guanidine group. nih.gov Modern synthetic chemistry offers more direct and efficient alternatives. A promising approach is the direct guanidinylation of a primary amine precursor early in the synthetic sequence using a protected guanidine reagent. nih.gov This strategy streamlines the synthesis of complex molecules and has been successfully applied to the total synthesis of natural products. nih.gov
Solid-phase synthesis represents another powerful tool, enabling the high-throughput generation of a library of derivatives from a common scaffold. bohrium.com By anchoring a precursor to a solid support, various building blocks can be systematically introduced to modify the benzyl ring or the acetic acid moiety of the parent compound. This combinatorial approach is highly efficient for structure-activity relationship (SAR) studies.
Other advanced techniques that could be applied include transition metal-catalyzed guanylation reactions and multicomponent reactions, which offer novel and atom-economical pathways to substituted guanidines. researchgate.net These methods could facilitate the synthesis of derivatives that are otherwise difficult to access, including those incorporating handles for bio-orthogonal chemistry.
| Synthetic Method | Description | Advantages for Derivative Synthesis |
| Direct Guanidinylation | Introduction of a protected guanidine group onto a primary amine early in the synthesis. nih.gov | Streamlines synthetic route, avoids harsh late-stage reactions, improves overall efficiency. nih.gov |
| Solid-Phase Synthesis | Synthesis on a polymer support, allowing for easy purification and automation. bohrium.com | Ideal for creating large, diverse libraries of derivatives for high-throughput screening. bohrium.com |
| Carbodiimide-Mediated Synthesis | Reaction of amines with carbodiimides to form guanidines, often catalyzed. researchgate.net | Atom-economical and versatile method for accessing a wide range of substituted guanidines. researchgate.net |
| Transition Metal Catalysis | Use of transition metals to catalyze the formation of the guanidine C-N bonds. researchgate.net | Offers novel reactivity and access to unique structural motifs under potentially mild conditions. |
Integration with Bio-orthogonal Labeling and Imaging Applications
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netresearchgate.net Integrating this compound with these technologies opens up powerful opportunities for in vivo imaging and mechanistic studies.
The core strategy involves synthesizing a derivative of the compound that contains a "bio-orthogonal handle"—a small, inert functional group like an azide or a terminal alkyne. researchgate.net This modified compound can be introduced to cells or organisms. Subsequently, a probe molecule (e.g., a fluorophore) carrying a complementary reactive group (e.g., a strained alkyne for an azide, or a tetrazine for an alkene) is administered. researchgate.netnih.gov The two components react selectively and rapidly, a process often called "click chemistry," resulting in the specific labeling of the target molecule in its native environment. researchgate.netresearchgate.net
For this compound, a bio-orthogonal handle could be incorporated by modifying the benzyl ring (e.g., creating a para-azidobenzyl derivative) or by using a different N-substituent altogether (e.g., a propargyl group containing an alkyne). Once labeled, these derivatives could be used for a variety of applications:
Live-Cell Imaging: Attaching a fluorophore would allow for real-time tracking of the molecule's movement and localization within cells, providing insights into its uptake mechanism and sites of action. nih.govaip.org
Target Engagement Studies: Using probes that become fluorescent only upon reaction can help confirm that the compound is reaching and interacting with its intended target in vivo.
Dual-Labeling: Advanced strategies allow for the incorporation of two distinct and mutually orthogonal handles, enabling the simultaneous tracking of the compound and a potential binding partner or another cellular component. nih.govbiorxiv.org
The integration of these powerful chemical biology tools would transform the study of this compound from static in vitro assays to dynamic investigations within the complexity of a living system.
| Bio-orthogonal Reaction | Reporter Group 1 | Reporter Group 2 | Key Features |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Azide | Strained Alkyne (e.g., DBCO) | Copper-free, highly biocompatible, widely used for in vivo labeling. nih.gov |
| IEDDA (Inverse-Electron-Demand Diels-Alder) | Tetrazine | Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, ideal for imaging low-abundance targets. nih.gov |
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Azide | Terminal Alkyne | Prototypical "click" reaction, very high yielding, though copper toxicity can be a concern for in vivo use. researchgate.net |
| Staudinger Ligation | Azide | Triarylphosphine | One of the first bio-orthogonal reactions developed. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-[Benzyl(carbamimidoyl)amino]acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between benzylamine derivatives and carbamimidoyl precursors. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate, as seen in similar compounds) can be used to stabilize reactive groups during synthesis . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysts : Bases like triethylamine or DBU improve reaction kinetics.
- Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation.
A design of experiments (DOE) approach is recommended to systematically vary these factors and identify optimal conditions.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl, carbamimidoyl, and acetic acid moieties. For instance, the benzyl protons appear as a singlet near δ 4.5–5.0 ppm, while carbamimidoyl NH signals resonate at δ 6.5–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄N₃O₂⁺ = 244.1086).
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological studies?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities. A purity ≥95% is typically required for reproducible bioassays.
- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages (e.g., C: 54.31%, H: 5.80%, N: 17.27%, O: 22.62%).
- Melting Point : Consistency with literature values (±2°C) indicates crystallinity and purity .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding. The carbamimidoyl group may hydrogen bond with catalytic residues (e.g., in enzymes like serine proteases).
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., benzyl ring modifications) with bioactivity .
- Thermochemical Data : Reaction enthalpies (ΔrH°) from similar compounds (e.g., −67.4 kJ/mol for related DMF-solvated reactions) guide stability predictions .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Compound Stability : Test degradation under storage (e.g., HPLC monitoring).
- Cell Line Specificity : Use isogenic panels to assess target selectivity.
Replicate studies with independent synthetic batches and include positive controls (e.g., known inhibitors) to validate results .
Q. How can reaction pathways be optimized to minimize by-products in large-scale synthesis?
- Methodological Answer :
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- By-Product Analysis : LC-MS identifies impurities (e.g., dimerization products), guiding protective group strategies .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Engineering Controls : Install local exhaust ventilation (LEV) to capture aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
